2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol
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Overview
Description
2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol is a complex organic compound that features a sulfonamide group, a fluorine atom, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of 5-fluoro-2-methoxybenzene followed by the introduction of the butanol moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy groups can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxybenzenesulfonamide
- 4-Methoxybutan-2-ol
- 2-Fluoro-5-methylbenzenesulfonyl chloride
Uniqueness
2-[(5-Fluoro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
5-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5S/c1-13(16,6-7-19-2)9-15-21(17,18)12-8-10(14)4-5-11(12)20-3/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBIMCSVIJBONP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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